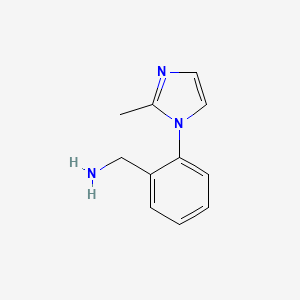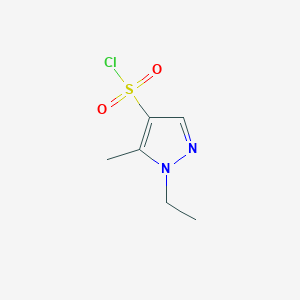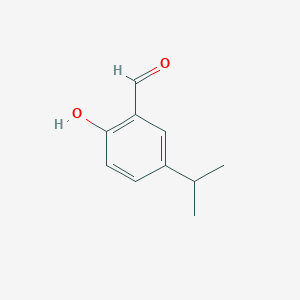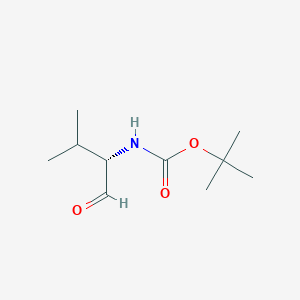![molecular formula C5H8N4O2S B1598891 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid CAS No. 93211-24-6](/img/structure/B1598891.png)
3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid
Overview
Description
“3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid” is a chemical compound with the CAS Number: 93211-24-6 . It has a molecular weight of 188.21 . The IUPAC name for this compound is 3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanoic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H8N4O2S/c1-9-5(6-7-8-9)12-3-2-4(10)11/h2-3H2,1H3,(H,10,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 188.21 .Scientific Research Applications
Molecular Engineering for Solar Cell Applications
The study of novel organic sensitizers for solar cell applications reveals the potential use of compounds with similar structural motifs to "3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid." These sensitizers, designed at the molecular level, demonstrate high efficiency in photon to current conversion when anchored onto TiO2 film, showcasing the compound's relevance in enhancing solar cell performance. The research emphasizes the structural, electronic, and optical properties of these sensitizers, providing a foundation for further exploration of similar compounds in photovoltaic technology (Kim et al., 2006).
Antimicrobial Activity
Another significant application is found in the synthesis of derivatives that exhibit potent antimicrobial activity. Compounds structurally related to "this compound" have been synthesized and tested against a variety of microbes, demonstrating substantial antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents, highlighting the compound's role in addressing drug resistance and infection control (El-Sayed et al., 2011).
Synthetic Utilization in Continuous Flow Reactor
The safe and efficient synthetic utilization of hydrazoic acid in a continuous flow reactor for the preparation of derivatives, including those related to "this compound," showcases innovative methodologies in chemical synthesis. This approach allows for the safe handling of potentially explosive reactions at high temperatures, offering a scalable and efficient route for producing various compounds, including those with potential pharmacological applications (Gutmann et al., 2012).
Inhibitors of Mycolic Acid Biosynthesis
Research on cyclopropene and cyclopropane fatty acids analogs, including structures akin to "this compound," indicates potential applications as inhibitors of mycolic acid biosynthesis in mycobacteria. This suggests a promising avenue for the development of novel therapeutic agents against tuberculosis and other mycobacterial diseases, highlighting the compound's potential in medicinal chemistry and drug discovery (Hartmann et al., 1994).
properties
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-9-5(6-7-8-9)12-3-2-4(10)11/h2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMWNNYAWPGTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406416 | |
| Record name | 3-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93211-24-6 | |
| Record name | 3-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

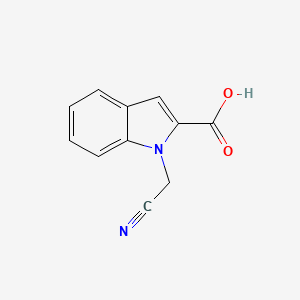

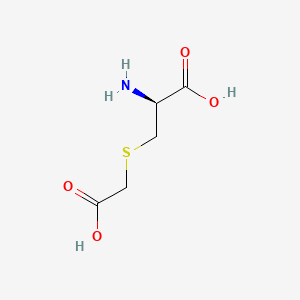


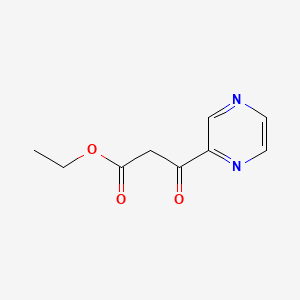
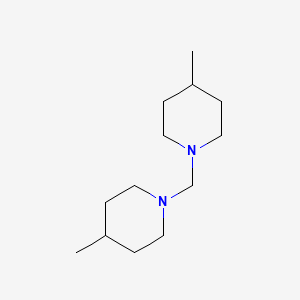
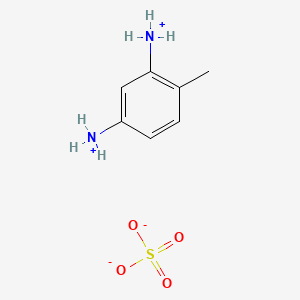
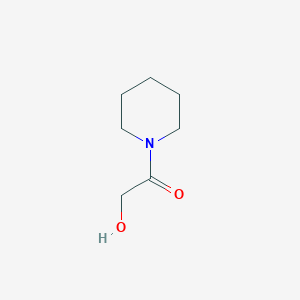
![3-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B1598826.png)
